molecular formula C8H14O2 B1587546 Ethyl 4-methyl-4-pentenoate CAS No. 4911-54-0

Ethyl 4-methyl-4-pentenoate

Cat. No. B1587546
CAS RN: 4911-54-0
M. Wt: 142.2 g/mol
InChI Key: RRTBSPBUHUUTHR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4-pentenoate (EMMP) is an organic compound with a molecular formula of C7H12O2. It is a colorless liquid with a mild, sweet aroma and a boiling point of 134-135 °C. EMMP is a versatile compound used in a variety of applications, including synthesis of flavorings, fragrances, and pharmaceuticals, as well as in research and development.

Scientific Research Applications

1. Magnetic Resonance Studies

Ethyl 4-methyl-4-pentenoate has been studied using proton magnetic resonance. For instance, in a study by Giralt, López, and Álvarez (1975), they investigated geometric isomers of a related compound, ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, using magnetic resonance techniques (Giralt, López, & Álvarez, 1975).

2. Polymerization and Copolymerization Studies

The compound has been explored in the context of polymer science. Masuda, Minagawa, Tanaka, and Asahi (1992) studied the radical copolymerization of Ethyl 4-methyl-3-oxo-4-pentenoate with methyl methacrylate, analyzing the effects of solvents on the reactivity ratios of monomers (Masuda et al., 1992).

3. Conformational Analysis

A conformational study of SnCl4 complexes with Ethyl 4-methyl-4-pentenoate and other compounds was conducted by Gung and Yanik (1996). They observed different preferred conformations influenced by steric effects and hyperconjugative interactions (Gung & Yanik, 1996).

properties

IUPAC Name

ethyl 4-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTBSPBUHUUTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392296
Record name Ethyl 4-methyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-4-pentenoate

CAS RN

4911-54-0
Record name Ethyl 4-methyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-4-pentenoate
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Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-propen-1-ol (12.9 g, 0.18 mol), triethyl orthoacetate (230.0 mL, 1.3 mol) and propionic acid (0.9 mL, 0.12 mol) was heated to 170° C. (external). The reaction apparatus was equipped with a Vigreaux Claisen adapter with a collection flask to remove the ethanol produced. The reaction mixture was left under reflux overnight. The excess amount of triethyl orthoacetate was gently distilled off at 130 mm Hg until the temperature in the reaction flask began to increase. After the reaction was cool, the remaining liquid was treated with 300 mL of 10% monobasic potassium phosphate and the left reaction was stirred for 90 min at ambient temperature. The reaction mixture was extracted with diethyl ether (3×100 mL). The combined organic phase was dried over Na2SO4 and concentrated in vacuo to give a yellow oil. Flash column chromatography of this oil (silica gel, 4:1 hexane/diethyl ether) afforded compound 7 as a colorless oil (17.0 g, 0.12 mmol, 67%) (Gen et al. (1973) J. Am. Chem. Soc. 95, 2656-2663).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
hexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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